molecular formula C8H12O2 B13559087 Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester CAS No. 15760-37-9

Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester

Cat. No.: B13559087
CAS No.: 15760-37-9
M. Wt: 140.18 g/mol
InChI Key: VNTGINYYWOIWNM-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester (CAS 15963-40-3), also systematically named methyl 3-methylenecyclobutane-1-carboxylate, is a cyclobutane-derived ester with a molecular formula of C₇H₁₀O₂ and a molar mass of 126.15 g/mol. The compound features a cyclobutane ring substituted with a methyl group at position 1 and a methylene group at position 3, esterified with a methyl group at the carboxylate position. Key physical properties include a predicted density of 1.01 g/cm³ and a boiling point of 56–59°C at 20 Torr . It is primarily utilized as a research compound in synthetic organic chemistry and materials science due to its strained cyclobutane ring and reactive methylene group, which enable participation in cycloaddition and polymerization reactions .

Properties

CAS No.

15760-37-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate

InChI

InChI=1S/C8H12O2/c1-6-4-8(2,5-6)7(9)10-3/h1,4-5H2,2-3H3

InChI Key

VNTGINYYWOIWNM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)C1)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of cyclobutane carboxylic acid derivatives, particularly those bearing substituents such as methylene or cyano groups and ester functionalities, typically proceeds through multi-step sequences involving:

  • Formation of substituted cyclobutanols or cyclobutanes via Wittig-type or nucleophilic addition reactions.
  • Functional group transformations including esterification, nitrile introduction, and oxidation.
  • Ring functionalization by selective substitution or oxidation to install the methylene group.

Specific Preparation Route from Patent CN103467270A (2013)

This patent describes a multi-step synthetic route to cyclobutane derivatives structurally related to "Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester," involving the following key steps:

Step Reaction Reagents & Conditions Product & Yield
1 Formation of methyl triphenylphosphine iodide Triphenylphosphine, methyl iodide, tetrahydrofuran, room temperature, 12–24 h White solid methyl triphenylphosphine iodide
2 Reaction with n-butyllithium and epoxy chloropropane, then phenyl aldehyde Sequential addition of n-butyllithium at -5 to 0 °C, stirring, then phenyl aldehyde at -50 to -40 °C, warming to 20–30 °C 3-benzylidene cyclobutanol (III), purified by chromatography
3 Esterification with p-methyl benzenesulfonyl chloride Pyridine, methylene dichloride, 3–5 °C to room temperature, 18–24 h p-methyl benzenesulfonic acid-3-benzylidene cyclobutanol ester (IV), yield 92–99%
4 Cyanide substitution Sodium cyanide in DMSO, 80–90 °C, 18–24 h 3-benzylidene cyclobutyronitrile (V), yield 80–83%
5 Hydrolysis to carboxylic acid NaOH in 50% aqueous ethanol, 70 °C, 12 h 3-benzylidene cyclobutyl carboxylic acid (VI), yield 90%
6 Ozonolysis to 3-oxo cyclobutane carboxylic acid Ozone in methylene dichloride at -50 °C, quenching with dimethyl sulfide 3-oxo cyclobutane-carboxylic acid, yield 78%

This sequence illustrates the preparation of cyclobutane carboxylic acid derivatives with functional groups that can be further modified to yield methyl esters and methylene substituents characteristic of the target compound.

Preparation of 3-oxo-1-cyclobutane-carboxylic Acid (Related Intermediate)

Patent CN101555205B (2009) describes an alternative synthetic route for 3-oxo-1-cyclobutane-carboxylic acid, which is a key intermediate structurally related to the target compound:

  • Starting from 3-dichloroacetone, a ketalization with ethylene glycol forms a dioxolane intermediate.
  • This intermediate undergoes cyclization with malonate esters (methyl, ethyl, or diisopropyl malonate).
  • Subsequent hydrolysis under acidic conditions yields the 3-oxo-1-cyclobutane-carboxylic acid.

The process features mild reaction conditions, routine operations, and cost-effective raw materials, making it suitable for scale-up. The final product was obtained with yields exceeding 90% after purification.

Analytical and Research Outcomes

The synthetic routes described have been validated by:

  • High yields (typically 80–99%) for key intermediates and final products.
  • Purification by column chromatography and recrystallization.
  • Structural confirmation by spectroscopic methods (NMR, IR, MS) and in some cases, X-ray crystallography.
  • The ozonolysis step to introduce keto groups was monitored by color change and quenching efficiency.

For example, the ozonolysis of 3-benzylidene cyclobutyl carboxylic acid to 3-oxo cyclobutane-carboxylic acid proceeded with a 78% yield and was confirmed by spectroscopic analysis.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Key Reagents Conditions Yield (%) Notes
1 Methyl triphenylphosphine iodide Triphenylphosphine, methyl iodide THF, RT, 12–24 h Not specified Precursor for Wittig-type reactions
2 3-benzylidene cyclobutanol n-Butyllithium, epoxy chloropropane, phenyl aldehyde -50 to 30 °C, 2–4 h Not specified Purified by chromatography
3 p-methyl benzenesulfonic acid ester p-methyl benzenesulfonyl chloride, pyridine 3–5 °C to RT, 18–24 h 92–99 Esterification step
4 3-benzylidene cyclobutyronitrile Sodium cyanide, DMSO 80–90 °C, 18–24 h 80–83 Cyanide substitution
5 3-benzylidene cyclobutyl carboxylic acid NaOH, 50% EtOH 70 °C, 12 h 90 Hydrolysis
6 3-oxo cyclobutane-carboxylic acid Ozone, dimethyl sulfide -50 °C quench 78 Ozonolysis

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The methylene group may also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Ethyl 1-Methyl-3-methylenecyclobutanecarboxylate (CAS 54244-73-4)

  • Structure : Differs only in the ester group (ethyl instead of methyl).
  • Molecular Formula : C₉H₁₄O₂; Molar Mass : 154.21 g/mol.
  • This compound shares the same reactive methylene group, making it suitable for similar applications in polymer chemistry .

Methyl 3-Chlorocyclobutanecarboxylate (CAS 15963-46-9)

  • Structure : Replaces the methylene group with a chlorine atom at position 3.
  • Molecular Formula : C₆H₉ClO₂; Molar Mass : 148.59 g/mol.
  • Key Differences : The electronegative chlorine substituent enhances electrophilic reactivity, favoring substitution reactions over cycloadditions. This compound may serve as an intermediate in pharmaceutical synthesis, contrasting with the methylene derivative’s role in polymerization .

Cyclobutanecarboxylic Acid, 1-Hydroxy-, Methyl Ester

  • Structure : Features a hydroxyl group at position 1 instead of a methyl group.
  • This compound was identified in a study of broccoli-based vegan snacks, suggesting possible natural occurrence or degradation pathways, unlike the synthetic methylene analog .

Diisopropyl 3,3-Dimethoxycyclobutane-1,1-dicarboxylate

  • Structure : A bicyclic ester with two methoxy groups and two isopropyl ester groups.
  • Molecular Formula : C₁₆H₂₆O₆; Molar Mass : 314.37 g/mol.
  • Key Differences: The dimethoxy and dicarboxylate groups render this compound significantly bulkier and less reactive toward ring-opening reactions. It is used in advanced organic synthesis for constructing polycyclic frameworks, diverging from the simpler monoester applications of the target compound .

cis-3-(Methylamino)cyclobutane-1-carboxylic Acid 1-Methylethyl Ester (CAS 2136718-64-2)

  • Structure: Contains a methylamino group at position 3 and an isopropyl ester.
  • Molecular Formula: C₉H₁₇NO₂; Molar Mass: 171.24 g/mol.

Data Table: Comparative Properties of Cyclobutane Carboxylates

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Ester Group Boiling Point (°C) Applications
Methyl 3-methylenecyclobutane-1-carboxylate C₇H₁₀O₂ 126.15 1-methyl, 3-methylene Methyl 56–59 (20 Torr) Polymer research
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate C₉H₁₄O₂ 154.21 1-methyl, 3-methylene Ethyl Not reported Organic synthesis
Methyl 3-chlorocyclobutanecarboxylate C₆H₉ClO₂ 148.59 3-chloro Methyl Not reported Pharmaceutical intermediates
Cyclobutanecarboxylic acid, 1-hydroxy-, methyl ester C₆H₁₀O₃ 130.14 1-hydroxy Methyl Not reported Natural product studies
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate C₁₆H₂₆O₆ 314.37 3,3-dimethoxy Diisopropyl Not reported Polycyclic synthesis

Biological Activity

Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester, also known as methyl 3-methylenecyclobutanecarboxylate, is a compound of significant interest in organic chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies concerning this compound.

Chemical Structure and Properties

The chemical formula for methyl 3-methylenecyclobutanecarboxylate is C7H10O2C_7H_{10}O_2 with a molecular weight of approximately 126.15 g/mol. Its structure features a cyclobutane ring with a carboxylate group and a methylene bridge, which contributes to its reactivity and biological interactions.

Synthesis

Several synthetic routes have been explored for the preparation of this compound. Notably, a recent study demonstrated the successful synthesis of various cyclobutane derivatives through a tandem base-catalyzed process, yielding high stereoselectivity and purity . The synthesis typically involves starting from readily available cyclobutane precursors and utilizing reagents such as diethylamine and K2CO3 under controlled conditions.

1. Anticancer Properties

Research has shown that cyclobutane derivatives exhibit significant anticancer activity. A study evaluating cyclobutane-based β3 integrin antagonists indicated that these compounds could inhibit tumor cell proliferation by disrupting integrin-mediated signaling pathways . The biological evaluation included in vitro assays that demonstrated the ability of these compounds to induce apoptosis in various cancer cell lines.

2. GPR-40 Ligand Activity

Another important aspect of the biological activity of methyl 3-methylenecyclobutanecarboxylate is its role as a ligand for the GPR-40 receptor (also known as FFAR1). This receptor is implicated in glucose metabolism and insulin secretion. In vitro studies using engineered CHO cells expressing human GPR-40 showed that synthesized agonists derived from this compound activated the receptor, suggesting potential applications in diabetes management .

Case Study 1: Synthesis and Evaluation of GPR-40 Agonists

A detailed study synthesized various derivatives of methyl 3-methylenecyclobutanecarboxylate and evaluated their binding affinity to GPR-40. The results indicated that certain modifications to the cyclobutane structure significantly enhanced receptor activation compared to the parent compound. The most promising analogs demonstrated EC50 values in the low micromolar range, indicating potent biological activity .

Case Study 2: Antitumor Activity Assessment

In another investigation, the anticancer efficacy of cyclobutane derivatives was assessed using xenograft models. Compounds were administered at varying doses, and tumor growth was monitored over several weeks. Results showed a dose-dependent reduction in tumor size, with some derivatives achieving over 70% inhibition compared to control groups .

Summary of Research Findings

Study Focus Findings
SynthesisSuccessful formation of β-amino cyclobutane carboxamides with high yields
GPR-40 ActivityCompounds exhibited significant receptor activation; potential for diabetes treatment
Anticancer PropertiesDemonstrated potent inhibition of tumor growth in xenograft models

Q & A

Basic: What synthetic methods are used to prepare 1-methyl-3-methylene-cyclobutanecarboxylic acid methyl ester?

Methodological Answer:
The compound is typically synthesized via esterification of cyclobutanecarboxylic acid derivatives. For example:

  • Acid Chloride Route : Reacting cyclobutanecarboxylic acid chloride with methanol under controlled conditions yields the ester. Reaction monitoring is performed using gas chromatography (GC) with a DB-WAX column, FID detector, and optimized temperature gradients (40°C to 250°C at 7°C/min) .
  • Oxo-Acid Precursor : Starting from 3-oxocyclobutanecarboxylic acid, methyl ester formation can be achieved in a three-step sequence, followed by functionalization (e.g., alkylation or hydroxylation) .

Basic: How is the stereochemical configuration of the cyclobutane ring confirmed?

Methodological Answer:
Stereochemical assignments rely on NMR spectroscopy :

  • Vicinal Coupling Constants : Trans-configuration substituents exhibit JH,H10HzJ_{\text{H,H}} \approx 10 \, \text{Hz}, while cis configurations show smaller coupling constants .
  • NOESY Experiments : Spatial proximity of substituents (e.g., methyl groups in trans positions) is confirmed through cross-peaks in NOESY spectra .
  • Absolute Configuration : The 3Jtrans(13C,1H)^3J_{\text{trans}}(^{13}\text{C}, ^1\text{H}) coupling constant helps distinguish substituent orientations .

Advanced: How are cis/trans isomers of cyclobutane derivatives resolved?

Methodological Answer:
Isomer separation requires chromatographic or derivatization strategies :

  • Diastereomeric Amides : Converting isomers into diastereomeric amides (via coupling with chiral amines) enables separation using standard silica-gel chromatography .
  • Chiral Stationary Phases : High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralcel OD) can resolve enantiomers, though this method may require optimization of mobile phases .

Advanced: How can mass spectrometry (MS) data contradictions for cyclobutane esters be addressed?

Methodological Answer:
Low-intensity molecular-ion peaks in MS (e.g., 2% abundance) may arise from instability under ionization conditions due to increased molecular mass. Mitigation strategies include:

  • Alternative Ionization Methods : Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may reduce fragmentation compared to electron impact (EI) .
  • Derivatization : Introducing stable isotopes or protective groups (e.g., trimethylsilyl) can enhance ion stability .

Biological: What assays evaluate the bioactivity of this compound as a GPR-40 ligand?

Methodological Answer:
Fluorometric Bioassays using engineered cell lines are standard:

  • CHO Cell Lines : Chinese hamster ovary cells expressing human GPR-40 are treated with the compound, and agonist activity is measured via calcium flux assays (e.g., Fura-2 dye) .
  • Dose-Response Curves : EC50_{50} values are determined to assess potency, typically in the micromolar range for cyclobutane derivatives .

Advanced: How do cyclobutane substituents influence reactivity in C–H activation reactions?

Methodological Answer:
The strained cyclobutane ring enhances reactivity in transition-metal-catalyzed C–H activation :

  • Steric and Electronic Effects : Substituents like methyl or methylene groups direct regioselectivity. For example, 8-aminoquinoline-directed palladium catalysis enables selective functionalization at α-positions .
  • Diastereomeric Control : Rigid cyclobutane scaffolds favor single diastereomer formation during sequential C–H activations (e.g., with aryl or vinyl iodides) .

Advanced: How can structural misassignment risks be minimized during synthesis?

Methodological Answer:
Discrepancies between synthetic and natural products (e.g., pipercyclobutanamide A) highlight the need for:

  • Multi-Technique Verification : Combine X-ray crystallography, 1H/13C^1\text{H}/^{13}\text{C} NMR, and high-resolution MS (HRMS) to confirm stereochemistry and connectivity .
  • Epimerization Checks : Monitor reaction conditions (e.g., basic media) for unintended epimerization using chiral HPLC or circular dichroism (CD) .

Basic: What analytical techniques are critical for reaction monitoring?

Methodological Answer:

  • Gas Chromatography (GC) : Used to track reaction progress with a DB-WAX column, 6 mL/min N2_2 flow, and temperature programming (40°C to 300°C) .
  • Thin-Layer Chromatography (TLC) : Rapid assessment of esterification or isomerization using silica-gel plates and UV/iodine visualization .

Advanced: What role do ester groups play in modulating pharmacological properties?

Methodological Answer:
Ester groups enhance metabolic stability and bioavailability :

  • Prodrug Design : Methyl esters are hydrolyzed in vivo to active carboxylic acids, improving membrane permeability .
  • Structure-Activity Relationships (SAR) : Modifying ester moieties (e.g., isopropyl vs. methyl) alters binding affinity to targets like GPR-40 .

Advanced: How are fluorinated cyclobutane derivatives synthesized?

Methodological Answer:
Electrophilic Fluorination is key:

  • Direct Fluorination : Treat hydroxymethyl precursors with Selectfluor or DAST to introduce fluorine atoms .
  • Stereochemical Control : Trans/cis fluorination outcomes are guided by steric hindrance and reaction temperature (e.g., -78°C for kinetic control) .

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